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Compound of Interest

Compound Name: Atr-IN-19

Cat. No.: B12411436 Get Quote

Technical Support Center: Atr-IN-19
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers identify and manage potential off-target effects of Atr-IN-19 in vitro.

Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of Atr-IN-19?

A1: While specific comprehensive screening data for Atr-IN-19 is not publicly available,

inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase often exhibit off-target

activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family

due to structural similarities in their kinase domains.[1][2][3] Therefore, researchers should be

particularly vigilant for off-target inhibition of Ataxia-Telangiectasia Mutated (ATM) and DNA-

dependent protein kinase (DNA-PKcs).[4][5] Less commonly, off-target effects on other kinases

like mTOR or PI3K might be observed.[4]

Q2: How can I experimentally determine the off-target profile of Atr-IN-19 in my system?

A2: Several in vitro methods can be employed to determine the kinase selectivity of Atr-IN-19:

Kinase Profiling Panels: Submitting the compound to a commercial service for screening

against a large panel of purified kinases is the most direct way to identify potential off-

targets.[6]
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Chemical Proteomics: Techniques like Kinobeads can be used to assess the binding of Atr-
IN-19 to a wide range of kinases from cell lysates.

In-cell Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET

assays can confirm target engagement and identify off-target binding within a cellular

context.[7]

Western Blotting for Pathway Activity: Assessing the phosphorylation status of downstream

targets of related kinases (e.g., p-KAP1 for ATM, p-DNA-PKcs for DNA-PKcs) can provide

functional evidence of off-target inhibition in cells.

Q3: What are the potential phenotypic consequences of off-target inhibition of ATM or DNA-

PKcs?

A3: Off-target inhibition of ATM or DNA-PKcs can confound experimental results. Both kinases

play crucial roles in the DNA damage response (DDR), particularly in response to double-

strand breaks (DSBs).[2][8][9] Unintended inhibition of these kinases could lead to:

Increased sensitivity to DNA damaging agents that cause DSBs (e.g., ionizing radiation,

etoposide).

Defects in cell cycle checkpoints, particularly the G1/S and G2/M checkpoints.[3]

Impaired DNA repair, leading to genomic instability.

Troubleshooting Guide
This guide addresses specific issues that may arise due to off-target effects of Atr-IN-19.
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Observed Problem
Potential Cause (Off-Target

Related)

Recommended

Troubleshooting Steps

Unexpectedly high cytotoxicity

with DNA damaging agents

that are not typical inducers of

ATR activity (e.g., ionizing

radiation).

Off-target inhibition of ATM or

DNA-PKcs, which are primary

responders to double-strand

breaks induced by these

agents.[2][9]

1. Perform a dose-response

curve with Atr-IN-19 in

combination with the DNA

damaging agent. 2. Assess the

phosphorylation of key

downstream targets of ATM

(e.g., p-CHK2, p-KAP1) and

DNA-PKcs (e.g., p-DNA-PKcs

S2056) via Western blot in the

presence of Atr-IN-19. A

decrease in phosphorylation

would suggest off-target

activity. 3. Compare with a

more selective ATR inhibitor if

available.

Cellular phenotype (e.g., cell

cycle arrest, apoptosis) does

not align with known ATR

functions.

The observed phenotype might

be a composite effect of

inhibiting ATR and other off-

target kinases. For instance,

ATM and ATR have some

overlapping substrates and

functions in the DNA damage

response.[2][3][5]

1. Conduct a kinome-wide

selectivity screen to identify all

potential off-targets of Atr-IN-

19. 2. Use RNAi or CRISPR to

deplete ATR and compare the

phenotype to that of Atr-IN-19

treatment. This can help

distinguish on-target from off-

target effects. 3. Consult the

literature for the known roles of

identified off-targets in the

observed phenotype.

Discrepancy between in vitro

biochemical IC50 and in-cell

potency (EC50).

While often related to cell

permeability and metabolism,

significant off-target activity

can contribute to this

discrepancy. The cellular

phenotype might be driven by

1. Perform cellular target

engagement assays (e.g.,

CETSA) to confirm that Atr-IN-

19 is engaging ATR at the

expected concentrations in

your cell line. 2. Titrate Atr-IN-

19 and monitor
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a more potently inhibited off-

target kinase.

phosphorylation of a direct

ATR substrate (e.g., p-CHK1

S345) and a downstream

substrate of a suspected off-

target to compare their cellular

IC50 values.

Quantitative Data Presentation
The following tables present hypothetical kinase profiling data for an ATR inhibitor to illustrate

how such data is typically presented. Note: This is not actual data for Atr-IN-19.

Table 1: Example Kinase Selectivity Panel Data

Kinase Target IC50 (nM) % Inhibition at 1 µM

ATR 5 99%

ATM 250 85%

DNA-PKcs 800 60%

mTOR >10,000 <10%

PI3Kα >10,000 <10%

CDK1 >10,000 <10%

CHK1 >10,000 <10%

Table 2: Example Cellular IC50 Values for On- and Off-Target Pathways

Cellular Readout IC50 (nM)

p-CHK1 (S345) (ATR pathway) 25

p-KAP1 (S824) (ATM pathway) 850

p-DNA-PKcs (S2056) (DNA-PKcs pathway) 2500
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Experimental Protocols
Protocol 1: Western Blot Analysis of On- and Off-Target Kinase Activity

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of

Atr-IN-19 for 1-2 hours. To assess ATM and DNA-PKcs activity, treat cells with an

appropriate DNA damaging agent (e.g., 10 Gy ionizing radiation for ATM/DNA-PKcs

activation; 1 mM hydroxyurea for ATR activation) for 1 hour prior to harvesting.

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE

gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies

include:

p-CHK1 (Ser345) - for ATR activity

Total CHK1

p-KAP1 (Ser824) - for ATM activity

Total KAP1

p-DNA-PKcs (Ser2056) - for DNA-PKcs activity

Total DNA-PKcs

Actin or Tubulin - as a loading control

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL)

substrate.
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Caption: ATR signaling pathway and potential off-target inhibition by Atr-IN-19.
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Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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